Gelusil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gelusil is a widely used over-the-counter antacid and anti-gas medication. It is a combination of aluminum hydroxide, magnesium hydroxide, and simethicone. This compound is primarily used to treat symptoms of heartburn, acid indigestion, upset stomach, and bloating caused by gas . The aluminum and magnesium hydroxides work to neutralize stomach acid, while simethicone helps to break up gas bubbles in the gut .

準備方法

Synthetic Routes and Reaction Conditions

Aluminum Hydroxide: Aluminum hydroxide is typically produced by the Bayer process, which involves dissolving bauxite ore in sodium hydroxide at high temperatures and pressures. The resulting sodium aluminate solution is then cooled and seeded with aluminum hydroxide crystals to precipitate aluminum hydroxide.

Magnesium Hydroxide: Magnesium hydroxide can be synthesized by reacting magnesium salts (such as magnesium chloride) with sodium hydroxide. The reaction is carried out in an aqueous solution, resulting in the precipitation of magnesium hydroxide.

Simethicone: Simethicone is a mixture of polydimethylsiloxane and hydrated silica. It is produced by hydrolyzing dimethyldichlorosilane in the presence of water, followed by polymerization and stabilization with silica.

Industrial Production Methods

The industrial production of Gelusil involves the combination of aluminum hydroxide, magnesium hydroxide, and simethicone in specific proportions. The ingredients are mixed and processed into various forms, such as chewable tablets, liquid suspensions, and capsules .

化学反応の分析

Types of Reactions

- Neutralization: The primary reaction that Gelusil undergoes is the neutralization of stomach acid (hydrochloric acid). The reactions are as follows

- Aluminum hydroxide:

Al(OH)3+3HCl→AlCl3+3H2O

- Magnesium hydroxide:

Mg(OH)2+2HCl→MgCl2+2H2O

Gas Dispersion: Simethicone works by reducing the surface tension of gas bubbles, allowing them to coalesce and be expelled more easily.

Common Reagents and Conditions

Hydrochloric Acid: The primary reagent that reacts with the active ingredients in this compound.

Aqueous Solution: The reactions typically occur in the aqueous environment of the stomach.

Major Products Formed

Aluminum Chloride: Formed from the reaction of aluminum hydroxide with hydrochloric acid.

Magnesium Chloride: Formed from the reaction of magnesium hydroxide with hydrochloric acid.

Water: A byproduct of the neutralization reactions.

科学的研究の応用

Chemical Composition and Mechanism of Action

Gelusil contains the following active ingredients:

| Active Ingredient | Amount per Tablet | Purpose |

|---|---|---|

| Aluminum Hydroxide Dried Gel | 200 mg | Antacid |

| Magnesium Hydroxide | 200 mg | Antacid |

| Simethicone | 25 mg | Anti-gas |

- Aluminum Hydroxide : Neutralizes gastric acid and enhances mucosal protection by stimulating the secretion of prostaglandins, which help maintain the gastric lining .

- Magnesium Hydroxide : Reacts with hydrochloric acid to form magnesium chloride and water, thereby increasing the pH of stomach contents .

- Simethicone : Acts as an antifoaming agent that reduces gas bubbles in the gastrointestinal tract, facilitating their expulsion .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing gastroesophageal reflux disease (GERD) and other acid-related disorders. In clinical trials, it has been shown to provide rapid relief from symptoms of heartburn and indigestion. A study indicated that patients using proton pump inhibitors (PPIs) often required additional antacid therapy for breakthrough symptoms, with this compound being the most frequently used option in such scenarios .

Case Study: Efficacy in GERD Management

In a randomized controlled trial comparing this compound to omeprazole, participants who received this compound demonstrated a significant reduction in heartburn episodes compared to those on placebo. The average daily consumption of this compound was notably higher in the placebo group than in the omeprazole group, indicating its role as a rescue medication during PPI therapy .

Safety Profile and Toxicology

The safety profile of this compound has been evaluated in various studies. Preclinical data suggest that both aluminum hydroxide and magnesium hydroxide have low acute toxicity levels. For instance, magnesium hydroxide has an LD50 value of approximately 8,500 mg/kg in rodents, indicating a high margin of safety for human use .

Long-term studies have not identified significant adverse effects associated with the use of this compound when taken as directed. However, caution is advised in patients with renal impairment due to the potential for aluminum accumulation .

Comparative Neutralizing Capacity

A comparative study assessed the neutralizing capacity of various antacids including this compound. The results indicated that this compound has a neutralizing capacity ranging from 103.10 mL of 0.1 M hydrochloric acid per gram, which positions it effectively among other antacid brands like Maalox .

作用機序

The mechanism of action of Gelusil involves the following:

類似化合物との比較

Gelusil can be compared with other antacids and anti-gas medications:

Simethicone: Similar to this compound, simethicone is used to relieve gas and bloating.

Gaviscon: Contains aluminum hydroxide and magnesium trisilicate, which also neutralize stomach acid.

Pepto-Bismol: Contains bismuth subsalicylate, which has different mechanisms of action, including antimicrobial properties and coating the stomach lining.

Conclusion

This compound is a versatile and effective medication for treating heartburn, acid indigestion, and gas. Its combination of aluminum hydroxide, magnesium hydroxide, and simethicone provides comprehensive relief from these symptoms. The compound’s unique properties and mechanisms of action make it a valuable tool in both clinical and industrial applications.

特性

CAS番号 |

8077-28-9 |

|---|---|

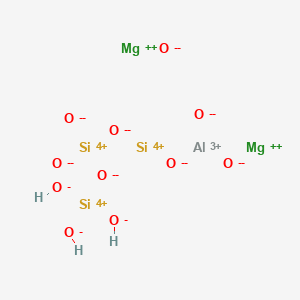

分子式 |

AlH3Mg2O11Si3 |

分子量 |

338.86 g/mol |

IUPAC名 |

aluminum;dimagnesium;oxygen(2-);silicon(4+);trihydroxide |

InChI |

InChI=1S/Al.2Mg.3H2O.8O.3Si/h;;;3*1H2;;;;;;;;;;;/q+3;2*+2;;;;8*-2;3*+4/p-3 |

InChIキー |

BKLKIJWIAKOKOV-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |

正規SMILES |

[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |

同義語 |

Gelusil |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。